7-Cyclopropyl-2,7-diazaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
7-cyclopropyl-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H18N2/c1-2-9(1)12-5-3-10(4-6-12)7-11-8-10/h9,11H,1-8H2 |
InChI Key |
BSCHUWBZJSPTAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(CC2)CNC3 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Cyclopropyl 2,7 Diazaspiro 3.5 Nonane and Analogs
General Strategies for Diazaspiro[3.5]nonane Core Construction
The assembly of the diazaspiro[3.5]nonane core can be approached through several strategic disconnections, either by forming the azetidine (B1206935) ring onto a pre-existing piperidine (B6355638) or vice versa, or by constructing both rings concurrently.
These strategies involve the synthesis of a complex acyclic or monocyclic precursor that already contains most of the required atoms, followed by one or more intramolecular cyclization steps to form the spirocyclic system.
The cyclization of amino alcohols is a fundamental method for preparing cyclic amines. orgsyn.org This can be adapted for spirocycle synthesis by using an amino alcohol that is appropriately substituted on a pre-existing ring. For instance, a piperidine ring bearing an amino group and a hydroxyethyl group at the 4-position can serve as a key precursor. The terminal alcohol is first activated, typically by conversion to a leaving group (e.g., a tosylate or mesylate), or converted to a halide. Subsequent intramolecular nucleophilic substitution by the amino group closes the azetidine ring to yield the diazaspiro[3.5]nonane core.
The direct cyclodehydration of amino alcohols offers a more streamlined approach, though it can be challenging. orgsyn.org Catalytic methods, often employing ruthenium or other transition metal complexes, can facilitate the selective cyclization of amino alcohols to form cyclic amines. researchgate.net
Table 1: Illustrative Amino Alcohol Cyclization Conditions
| Precursor Structure | Activating Reagent | Cyclization Conditions | Product |
|---|---|---|---|
| 4-(2-hydroxyethyl)-4-aminopiperidine derivative | Thionyl chloride (SOCl₂) | Heat, Base (e.g., NaOH) | Diazaspiro[3.5]nonane derivative |
| 4-(2-hydroxyethyl)-4-aminopiperidine derivative | p-Toluenesulfonyl chloride (TsCl) | Base (e.g., NaH) | Diazaspiro[3.5]nonane derivative |
This multi-step sequence is a robust method for forming heterocyclic rings. In the context of diazaspiro[3.5]nonane synthesis, a common starting point is a diol, such as 4,4-bis(hydroxymethyl)piperidine. The synthesis proceeds through the following key steps:
Ditosylation: The diol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to convert both hydroxyl groups into good leaving groups (tosylates).
Diamination: The resulting ditosylate is reacted with a protected amine (e.g., benzylamine) which displaces both tosylate groups to form a diamine precursor.
Cyclization/Deprotection: The final ring closure to form the azetidine portion of the spirocycle and removal of protecting groups can be achieved in subsequent steps, often involving reduction.
This sequence provides a reliable, albeit lengthy, pathway to the spirocyclic core.
Reductive amination is a powerful tool for C-N bond formation and is central to many amine syntheses. researchgate.netnih.gov An intramolecular version of this reaction can be a key step in forming one of the heterocyclic rings in the diazaspiro[3.5]nonane system. A typical strategy involves a precursor containing both a ketone (or aldehyde) and an amine functionality, separated by an appropriate number of atoms.
For example, a piperidone derivative bearing an aminoethyl side chain at the 4-position can undergo intramolecular reductive amination. In the presence of a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), the amine attacks the ketone, forming a cyclic iminium ion intermediate which is then immediately reduced to yield the spirocyclic product. nih.gov This cascade reaction efficiently constructs the second ring in a single, stereoselective step.
Table 2: Reagents for Reductive Amination
| Reducing Agent | Typical Substrates | Key Features |
|---|---|---|
| Sodium Cyanoborohydride (NaCNBH₃) | Aldehydes, Ketones | Mild; selective for iminium ions over carbonyls. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild; non-toxic; widely used. |
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, a versatile intermediate for the synthesis of five- and six-membered rings. nrochemistry.comwikipedia.org This classical reaction can be adapted to synthesize the piperidine ring of the diazaspiro[3.5]nonane system.
The strategy would begin with an acyclic precursor containing two ester functionalities and the requisite nitrogen atoms. For instance, a diester substrate built around a central quaternary carbon that also bears the components for the azetidine ring could be cyclized. The key transformation involves treating the diester with a strong base (e.g., sodium hydride or sodium ethoxide) to induce intramolecular cyclization, forming a β-keto ester derivative of piperidine. wikipedia.org Subsequent hydrolysis, decarboxylation, and reduction of the ketone would yield the piperidine portion of the spirocycle. While powerful, this approach requires careful design of the acyclic precursor to ensure the desired cyclization occurs. The synthesis of spirocyclic pyrrolidines via Dieckmann condensation has been demonstrated, highlighting the feasibility of this approach for related structures. researchgate.netenamine.net
1,3-Dipolar cycloaddition reactions, particularly [3+2] cycloadditions, are highly efficient methods for constructing five-membered heterocyclic rings with excellent control over regioselectivity and stereoselectivity. rsc.orgmdpi.com This strategy is well-suited for assembling spiro-pyrrolidine systems and can be adapted for the synthesis of the diazaspiro[3.5]nonane core, which contains a four-membered azetidine ring. While not a direct application for the six-membered ring, related cycloaddition strategies can be envisioned.
A more direct application for spirocycle formation involves the reaction of an azomethine ylide with a dipolarophile. For instance, an exocyclic methylene piperidine could serve as the dipolarophile. The reaction with an in-situ generated azomethine ylide (from the condensation of an α-amino acid and an aldehyde) would construct a spiro-pyrrolidine ring system onto the piperidine core. rsc.orgmdpi.com Although this yields a diazaspiro[4.5]decane system, the underlying principle of using cycloaddition to build a spirocyclic framework is a key modern strategy. The construction of the smaller azetidine ring of the diazaspiro[3.5]nonane system typically relies on other cyclization methods.
Staudinger Reactions and [2+2] Cycloadditions in Azetidinone Derivative Synthesis
The synthesis of the azetidine portion of the 2,7-diazaspiro[3.5]nonane system frequently proceeds through an azetidinone (β-lactam) intermediate. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone for the formation of the four-membered azetidinone ring. oup.commdpi.comtandfonline.comresearchgate.netglobalresearchonline.net This reaction is valued for its versatility, allowing for the synthesis of a wide array of substituted β-lactams. mdpi.com
In a typical Staudinger synthesis, a ketene is generated in situ from an acyl chloride in the presence of a tertiary amine. This reactive intermediate then undergoes a cycloaddition with an imine to yield the desired azetidinone. mdpi.com The stereochemistry of the resulting β-lactam, whether cis or trans, can often be controlled by carefully selecting the reaction conditions, such as solvent and temperature. mdpi.com
Visible-light-mediated [2+2] photocycloadditions have also emerged as a powerful method for constructing azetidine rings under mild conditions. researchgate.netnih.govchemrxiv.org These reactions offer an alternative to traditional thermal methods and can provide access to highly functionalized azetidines. nih.govchemrxiv.org
Hydrogenation Methodologies for Dicyanoglutarate Derivatives in Spirocycle Formation
While direct evidence for the use of dicyanoglutarate derivatives in the synthesis of 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane is not prevalent in the reviewed literature, the hydrogenation of nitrile groups is a well-established method for the formation of amines. In principle, a suitably substituted dicyanoglutarate could be a precursor to a diamine, which could then undergo cyclization to form a spirocyclic system. This would likely involve a multi-step process where the dicyanoglutarate is first converted to a di-primary amine via catalytic hydrogenation, followed by reactions to construct the spirocyclic framework.
Targeted Synthesis of this compound
The targeted synthesis of this compound typically involves a multi-step approach, beginning with the construction of the core 2,7-diazaspiro[3.5]nonane scaffold, which is then functionalized.
Multi-Step Organic Synthesis Techniques for N-Substituted Diazaspiro[3.5]nonanes
A common strategy for the synthesis of the 2,7-diazaspiro[3.5]nonane core begins with a protected piperidone derivative, such as N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone). A multi-step sequence, as outlined in various synthetic protocols, can be employed to construct the spiro-azetidine ring onto the piperidone framework. This often involves the formation of an intermediate that can undergo intramolecular cyclization to form the spirocyclic system.
For instance, a synthetic route can be envisioned that starts with the reaction of N-Boc-4-piperidone with reagents to build a side chain that can be converted into the azetidine ring. This could involve steps such as olefination, epoxidation, and subsequent ring-opening and cyclization reactions. A patented method for a related compound, 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, describes a process involving an epoxidation and a ring-enlargement reaction to form the spirocyclic structure. google.com
The general approach to synthesizing N-substituted 2,7-diazaspiro[3.5]nonanes is summarized in the table below, based on common multi-step synthetic strategies. syrris.jp
| Step | Reaction | Reactants | Product |
| 1 | Knoevenagel Condensation | N-Boc-4-piperidone, Malononitrile | Intermediate Alkylidene |
| 2 | Michael Addition | Intermediate Alkylidene, Nitromethane | Adduct |
| 3 | Reduction of Nitro Group | Adduct, Reducing Agent (e.g., H₂, Pd/C) | Amine Intermediate |
| 4 | Reduction of Nitrile and Cyclization | Amine Intermediate, Reducing Agent (e.g., LiAlH₄) | N-Boc-2,7-diazaspiro[3.5]nonane |
| 5 | Deprotection | N-Boc-2,7-diazaspiro[3.5]nonane, Acid (e.g., TFA) | 2,7-diazaspiro[3.5]nonane |
| 6 | N-Cyclopropylation | 2,7-diazaspiro[3.5]nonane, Cyclopropylmethyl bromide | This compound |
Exploration of Stereoselective Synthetic Pathways for Spirocyclic Systems
The development of stereoselective synthetic routes to spirocyclic systems is an active area of research, driven by the importance of chirality in drug design. rsc.orgrsc.orgsemanticscholar.org For spirocyclic compounds with stereocenters, controlling the three-dimensional arrangement of atoms is crucial.
Enantioselective methods for the synthesis of spiro compounds often employ chiral catalysts or auxiliaries to induce stereoselectivity. rsc.orgsemanticscholar.org While specific stereoselective syntheses for this compound are not extensively detailed in the available literature, general principles of asymmetric synthesis can be applied. This could involve the use of a chiral starting material, a chiral catalyst in a key bond-forming step, or the resolution of a racemic mixture of the final compound or an intermediate. For example, a classical resolution using a tartaric acid derivative has been used to isolate a single enantiomer of a related methyl-substituted spirocyclic piperidine-pyrrolidine.
Functionalization and Derivatization Strategies of the 2,7-Diazaspiro[3.5]nonane Scaffold
Once the 2,7-diazaspiro[3.5]nonane core is synthesized, the secondary amine at the 7-position is available for a variety of functionalization reactions to introduce structural diversity.
N-Alkylation Reactions for Structural Diversification
N-alkylation is a common and effective method for introducing substituents onto the nitrogen atoms of the 2,7-diazaspiro[3.5]nonane scaffold. mdpi.comnih.govresearchgate.netorganic-chemistry.org To synthesize this compound, the parent diazaspirocycle can be reacted with a suitable cyclopropyl-containing electrophile.
Two primary methods for this transformation are direct alkylation and reductive amination:
Direct Alkylation: This involves reacting 2,7-diazaspiro[3.5]nonane with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, in the presence of a base. The base deprotonates the secondary amine, increasing its nucleophilicity and facilitating the substitution reaction.
Reductive Amination: This two-step process begins with the reaction of 2,7-diazaspiro[3.5]nonane with cyclopropanecarboxaldehyde to form an intermediate iminium ion. This intermediate is then reduced in situ with a reducing agent, such as sodium triacetoxyborohydride, to yield the final N-cyclopropylmethyl product.
The choice of method may depend on the availability of starting materials and the desired reaction conditions. These N-alkylation strategies allow for the introduction of a wide variety of substituents, making the 2,7-diazaspiro[3.5]nonane scaffold a versatile building block in the design of new chemical entities.
Amidation and Reductive Amination for Differentiated Amine Functionalization
The selective functionalization of the two nitrogen atoms within the 2,7-diazaspiro[3.5]nonane core is paramount for creating a diverse range of analogs. This is typically achieved by employing a mono-protected derivative, which allows for the sequential modification of each amine. A common and commercially available starting material for this purpose is tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. In this intermediate, the amine at the 2-position is protected by a tert-butoxycarbonyl (Boc) group, leaving the secondary amine at the 7-position available for further reactions.
Reductive amination is a widely utilized and efficient method for the introduction of alkyl groups onto a secondary amine. This reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. To synthesize this compound, the mono-Boc protected precursor is subjected to reductive amination with cyclopropanecarboxaldehyde. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity.
The general reaction scheme is as follows:
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is reacted with cyclopropanecarboxaldehyde in a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE). The reaction is typically carried out in the presence of a mild reducing agent like sodium triacetoxyborohydride. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, a standard aqueous work-up and purification by column chromatography yields the desired N-cyclopropyl, N'-Boc protected intermediate, tert-butyl this compound-2-carboxylate.
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |
| tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | Cyclopropanecarboxaldehyde | Sodium triacetoxyborohydride | Dichloromethane | tert-butyl this compound-2-carboxylate |
While direct amidation of the unprotected amine with a carboxylic acid is also a viable strategy for forming an amide bond, reductive amination is generally preferred for introducing simple alkyl groups due to its efficiency and the stability of the resulting C-N bond.
Regioselective Introduction and Removal of Amine Protecting Groups
The successful synthesis of asymmetrically substituted 2,7-diazaspiro[3.5]nonane derivatives hinges on the strategic use of amine protecting groups. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group in this context due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
The synthesis of the mono-protected tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a key step that enables the regioselective functionalization of the diazaspirononane core. This strategic protection allows for the selective alkylation or acylation of the more nucleophilic secondary amine at the 7-position, as demonstrated in the synthesis of the 7-cyclopropyl derivative.
Once the desired substituent has been introduced at the 7-position, the Boc group at the 2-position can be removed to liberate the free amine. This deprotection is typically achieved by treating the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (DCM). commonorganicchemistry.com The reaction is usually performed at room temperature and proceeds to completion within a few hours.
The mechanism of Boc deprotection with TFA involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide to yield the protonated amine. commonorganicchemistry.com Subsequent neutralization with a base affords the final deprotected product, this compound. The product is often isolated as a salt, for instance, a dihydrochloride salt, to improve its stability and handling.
| Protected Intermediate | Deprotecting Agent | Solvent | Product |
| tert-butyl this compound-2-carboxylate | Trifluoroacetic Acid | Dichloromethane | This compound |
The strategic and regioselective manipulation of amine protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex and highly functionalized molecules like this compound with a high degree of control.
Advanced Structural Elucidation and Conformational Analysis of 7 Cyclopropyl 2,7 Diazaspiro 3.5 Nonane Scaffolds
Application of High-Resolution Spectroscopic Methods for Structural Characterization
The precise molecular architecture of 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane and its derivatives is elucidated through a combination of high-resolution spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. While specific data for the parent compound is not extensively published, analysis of closely related analogues, such as tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate and various N-substituted derivatives, provides a robust framework for understanding its structural characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in confirming the connectivity and chemical environment of the atoms within the diazaspiro[3.5]nonane framework. In analogous structures, the protons on the azetidine (B1206935) and piperidine (B6355638) rings exhibit characteristic chemical shifts and coupling patterns. For instance, the protons adjacent to the nitrogen atoms typically appear as multiplets in the downfield region. The spirocyclic carbon atom is a key diagnostic feature in the ¹³C NMR spectrum, generally resonating at a characteristic upfield chemical shift.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound, confirming its molecular formula of C₁₀H₁₈N₂. Fragmentation patterns observed in the mass spectrum can provide further structural information, helping to identify the core spirocyclic structure and the cyclopropyl (B3062369) substituent.
Table 1: Predicted Spectroscopic Data for this compound Based on Analogous Compounds
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Multiplets for protons on the azetidine and piperidine rings, characteristic signals for the cyclopropyl group protons. |
| ¹³C NMR | A unique signal for the spirocyclic carbon atom, distinct signals for the carbons of the azetidine, piperidine, and cyclopropyl rings. |
| Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the exact mass of C₁₀H₁₈N₂. |
| Infrared (IR) Spectroscopy | N-H stretching bands (for the unsubstituted amine), C-H and C-N stretching bands. |
Investigation of Stereochemical Aspects and Chiral Properties in Spirocyclic Systems
The spirocyclic nature of this compound introduces the potential for stereoisomerism. The spiro carbon atom itself is a stereocenter if the substitution pattern on both rings creates chirality. Although the parent this compound is achiral due to symmetry, the introduction of additional substituents on the azetidine or piperidine rings can lead to the formation of enantiomers and diastereomers.
The study of these stereochemical aspects is critical, as different stereoisomers can exhibit distinct biological activities. Chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or chiral chromatography, would be necessary to separate the enantiomers of substituted derivatives. The absolute configuration of a chiral center can be determined using techniques like X-ray crystallography on a single crystal of a pure enantiomer or by using chiroptical methods such as circular dichroism (CD) spectroscopy. The inherent rigidity of the spirocyclic system often leads to well-defined stereochemical outcomes in asymmetric syntheses.
Analysis of Conformational Preferences and Dynamics through Spectroscopic and Diffraction Techniques
The three-dimensional shape and flexibility of the this compound scaffold are dictated by the conformational preferences of the azetidine and piperidine rings, as well as the orientation of the cyclopropyl group.
Conformational Analysis of the Piperidine Ring: The six-membered piperidine ring in the 2,7-diazaspiro[3.5]nonane system is expected to adopt a chair conformation to minimize steric strain. The cyclopropyl group at the N7 position can exist in either an axial or equatorial orientation. The energetic preference for one conformation over the other is influenced by steric interactions with the rest of the molecule. Computational modeling and variable-temperature NMR studies on analogous N-substituted piperidines can provide quantitative information about the energy barrier to ring inversion and the equilibrium populations of the different conformers.
Conformational Analysis of the Azetidine Ring: The four-membered azetidine ring is puckered to relieve ring strain. The degree of puckering and the dynamics of this ring can be investigated using advanced NMR techniques and confirmed by X-ray diffraction studies on crystalline derivatives.
X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information, including bond lengths, bond angles, and the precise conformation of the rings in the solid state. Analysis of the crystal structures of related 2,7-diazaspiro[3.5]nonane derivatives has confirmed the chair conformation of the piperidine ring and the puckered nature of the azetidine ring.
Table 2: Conformational Parameters of the 2,7-Diazaspiro[3.5]nonane Scaffold from Diffraction Studies of Analogues
| Structural Feature | Observed Conformation/Parameters |
| Piperidine Ring | Predominantly chair conformation. |
| Azetidine Ring | Puckered conformation. |
| N-Substituent Orientation | Equatorial orientation is often preferred to minimize steric hindrance. |
Applications in Advanced Organic Synthesis and Catalyst Development
Utilization of 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane as a Key Building Block for Complex Chemical Architectures
The presence of two nitrogen atoms at positions 2 and 7, one of which is substituted with a cyclopropyl (B3062369) group, provides two distinct points for chemical modification. This allows for the controlled, stepwise introduction of various substituents, enabling the construction of a diverse library of complex molecules. The cyclopropyl group itself, a strained three-membered ring, can also influence the electronic properties and metabolic stability of the resulting compounds. ontosight.ai While specific examples of highly complex architectures built from this exact compound are not extensively documented in publicly available research, the broader class of diazaspiro[3.5]nonanes is recognized as a "privileged scaffold" in medicinal chemistry, serving as a central building block for novel and diverse composite structures. acs.org
Integration into the Synthesis of Precursor Molecules for Pharmaceuticals and Agrochemicals
The 2,7-diazaspiro[3.5]nonane core is a prominent feature in the design of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, highlighting the potential of this compound as a precursor for pharmaceuticals.
A notable application of a closely related derivative is in the development of covalent inhibitors for the KRAS G12C mutant protein, a key target in cancer therapy. researchgate.net Specifically, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were synthesized and found to be potent inhibitors. researchgate.net X-ray crystallography revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety effectively binds to the switch-II pocket of the KRAS G12C protein. researchgate.net Further optimization of this scaffold led to the identification of a potent compound with favorable metabolic stability and dose-dependent anti-tumor activity in a xenograft mouse model. researchgate.net
The broader class of azaspiro[3.5]nonane derivatives has also been explored for other therapeutic applications. For instance, novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as GPR119 agonists, which are of interest for the treatment of metabolic disorders. nih.gov Additionally, the 2,7-diazaspiro[3.5]nonane core has been utilized to develop ligands for sigma receptors, which are implicated in various neurological and psychiatric conditions. A patent for a related compound, 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, highlights its potential as an intermediate for compounds that regulate chemokine receptors, with possible applications in treating HIV infection and other inflammatory and immunomodulatory disorders. acs.org
While the direct application of this compound in the synthesis of agrochemicals is not yet widely reported in scientific literature, the structural motifs present in this compound are relevant to the agrochemical industry. The development of novel pesticides and herbicides often relies on the exploration of new chemical scaffolds that can provide improved efficacy, selectivity, and environmental profiles.
Exploration in Catalytic Processes and Mechanistic Investigation
The unique structural and electronic properties of spirocyclic diamines, such as this compound, make them intriguing candidates for use as ligands in asymmetric catalysis. The rigid C2-symmetric or pseudo-symmetric backbones of many spirocyclic ligands are known to be highly effective in inducing enantioselectivity in a variety of chemical transformations. umich.edu
Studies on Transition State Stabilization in Organic Reactions
Design and Development of Novel Catalytic Systems Incorporating Spirocyclic Ligands
The design and synthesis of novel chiral ligands are at the forefront of research in asymmetric catalysis. researchgate.net Spirocyclic scaffolds have emerged as a privileged class of ligands due to their robustness, conformational rigidity, and the ability to be readily modified. researchgate.net A variety of chiral spiro ligands have been successfully applied in reactions such as hydrogenation, carbon-carbon bond formation, and carbon-heteroatom bond formation with a range of transition metals including ruthenium, rhodium, iridium, palladium, and copper. researchgate.net
The development of new catalytic systems often involves the concept of "ligand cooperation," where different components of a ligand work in concert to achieve high catalytic activity and selectivity. nih.gov For instance, the combination of a chiral diamine and another coordinating group within a single ligand can lead to highly effective catalysts. nih.gov While this compound has not been explicitly reported in the design of such systems, its diamine functionality and rigid spirocyclic core make it a promising platform for the development of new chiral catalysts. The synthesis of derivatives with additional coordinating moieties could lead to novel ligands with unique catalytic properties.
Molecular Interactions and Biological Target Engagement Studies of 7 Cyclopropyl 2,7 Diazaspiro 3.5 Nonane Derivatives
Principles of Molecular Recognition and Ligand Binding Mechanisms
Molecular recognition is the foundation of biological processes, governing the specific interaction between molecules. This principle is central to how drugs exert their effects, by binding to specific biological targets such as proteins or nucleic acids. The binding of a ligand (e.g., a drug molecule) to its receptor is a highly specific event, often likened to a "lock and key" model. However, a more dynamic understanding involves the concepts of "induced fit," where the binding of a ligand induces a conformational change in the receptor, and "conformational selection," where the receptor exists in an ensemble of conformations, and the ligand preferentially binds to a specific one.
The forces driving these interactions are non-covalent and include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. The strength of the binding, or binding affinity, is a critical determinant of a ligand's potency and is quantified by parameters such as the dissociation constant (Kd) or the inhibitory constant (Ki). A lower Ki or Kd value signifies a higher binding affinity. The kinetics of binding, including the association (kon) and dissociation (koff) rates, also play a crucial role in the duration and nature of the biological response.
Receptor Binding Studies and Ligand Profiling
The 7-cyclopropyl-2,7-diazaspiro[3.5]nonane core has been incorporated into various ligands to explore their binding profiles at different receptors.
Sigma Receptor (S1R) Ligand Interactions
The Sigma-1 receptor (S1R) is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and neurological conditions.
Research into 2,7-diazaspiro[3.5]nonane derivatives has revealed their potential as high-affinity ligands for Sigma receptors. nih.gov Structure-activity relationship (SAR) studies have shown that the substitution on the nitrogen atoms of the diazaspiro core is crucial for both affinity and functional activity (agonist versus antagonist).
In a study exploring a series of 2,7-diazaspiro[3.5]nonane derivatives, compounds with two basic nitrogen atoms demonstrated low nanomolar Ki values for S1R. nih.gov For instance, certain derivatives exhibited Ki values for S1R in the range of 2.7 nM to 13 nM, with a 6- to 10-fold preference over the Sigma-2 receptor (S2R). nih.gov The nature of the substituents on the nitrogen atoms was found to dictate whether the compound behaved as an agonist or an antagonist. For example, one derivative with the 2,7-diazaspiro[3.5]nonane core was identified as having an S1R agonistic effect in vivo, while another with a similar core structure acted as an antagonist. nih.gov This highlights the importance of the substitution pattern in determining the functional outcome of S1R engagement. The substitution of a cyclopropyl (B3062369) group on the 7-position of the diazaspiro nonane (B91170) ring is a strategy to explore the spatial and electronic requirements of the S1R binding pocket, aiming to fine-tune the affinity and selectivity of the ligands.
Table 1: Binding Affinities of Selected 2,7-Diazaspiro[3.5]nonane Derivatives for Sigma Receptors
| Compound | S1R Ki (nM) | S2R Ki (nM) | S1R/S2R Selectivity |
|---|---|---|---|
| 4b | 2.7 | 27 | 10 |
| 4c | 3.5 | - | - |
| 5b | 13 | 102 | 7.8 |
Data sourced from a study on novel Sigma receptor ligands. nih.gov
Dopamine D4 Receptor (D4R) Antagonism
The Dopamine D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in the brain and has been implicated in various neuropsychiatric disorders.
The 2,7-diazaspiro[3.5]nonane core has been successfully employed as a scaffold for the development of selective D4R antagonists. nih.gov By replacing a piperidine (B6355638) core in a known ligand with the 2,7-diazaspiro[3.5]nonane motif, researchers were able to extend a dimethylphenyl ring further into the TM4/5/6 pocket of the D4R, leading to potent and selective antagonism. nih.gov
Structure-activity relationship studies on a series of these compounds revealed key insights. For example, replacing a difluorophenyl moiety with a dichlorophenyl substituent resulted in a significant increase in activity, although with a decrease in selectivity among dopamine receptor subtypes. nih.gov The exploration of various aryl amides on the northern end of the scaffold, coupled with a 6-fluoroindole southern ring and the unmodified 2,7-diazaspiro[3.5]nonane core, allowed for the fine-tuning of D4R selectivity. nih.gov This work established the 2,7-diazaspiro[3.5]nonane scaffold as a viable core for designing selective D4R antagonists. nih.gov
Table 2: Dopamine D4 Receptor Binding Affinities for Selected 2,7-Diazaspiro[3.5]nonane Derivatives
| Compound | D4R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D4R Selectivity vs D2R | D4R Selectivity vs D3R |
|---|---|---|---|---|---|
| 5 | 1.8 | 180 | 120 | 100-fold | 67-fold |
| 6 | 0.8 | 150 | 110 | 188-fold | 138-fold |
| 9 | 1.2 | 12 | 15 | 10-fold | 13-fold |
Data adapted from a study on diazaspirocyclic D4R antagonists. nih.gov
KRASG12C Inhibitor Design and Molecular Mechanism of Action
The KRAS protein is a key player in cellular signaling pathways, and the G12C mutation is a known driver of various cancers.
The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety has been identified as a crucial component in a series of potent covalent inhibitors targeting the KRASG12C mutant protein. nih.govresearchgate.net These inhibitors function by forming a covalent bond with the cysteine residue at position 12 of the mutated KRAS protein. nih.gov
X-ray crystallography has provided detailed insights into the binding mechanism, revealing that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds within the switch-II pocket of KRASG12C. nih.govresearchgate.net This covalent interaction locks the KRAS protein in an inactive state, thereby inhibiting downstream signaling pathways that promote cell proliferation.
Structure-based drug design has been instrumental in optimizing these inhibitors. By modifying the substituents on the quinazoline (B50416) scaffold attached to the 2,7-diazaspiro[3.5]nonane core, researchers have been able to significantly enhance the in vitro activity of these compounds. nih.gov For instance, the optimization of a lead compound led to the identification of a derivative with potent cellular pERK inhibition and cell growth inhibition against a KRASG12C mutation-positive cell line. nih.gov This highlights the critical role of the 2,7-diazaspiro[3.5]nonane scaffold in orienting the molecule for optimal interaction with the target protein.
Role of Diazaspiro[3.5]nonane Linkers in Covalent DNA-Encoded Library Screening
DNA-Encoded Library (DEL) technology has become a powerful platform for identifying novel ligands for therapeutic targets. nih.govnih.gov This technology allows for the screening of billions of small molecules in a single experiment, where each molecule is covalently attached to a unique DNA barcode that encodes its chemical structure. escholarship.orgvipergen.com A specialized application of this technology is in the discovery of covalent inhibitors, which form a permanent bond with their target protein. This approach has gained renewed interest due to the potential for high potency and prolonged duration of action. nih.govx-chemrx.com
In the context of covalent inhibitor discovery, DELs are constructed using molecules that incorporate a reactive electrophilic group, or "warhead," designed to form a covalent bond with a specific nucleophilic amino acid residue on the target protein, such as cysteine. x-chemrx.com The screening process, often referred to as an irreversible or covalent selection, is designed to identify library members that not only bind to the target but also react to form a stable, covalent adduct. x-chemrx.com
While direct evidence from the provided research does not explicitly detail the use of this compound in a DEL screening campaign, the structural motif is a key component of highly potent covalent inhibitors discovered through other means. Specifically, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as covalent inhibitors of KRAS G12C. nih.govresearchgate.netnih.gov The diazaspiro[3.5]nonane moiety in these molecules serves as a rigid and three-dimensional scaffold or linker. Such rigid spirocyclic linkers are valuable in the design of chemical libraries as they can precisely orient the reactive warhead (in this case, an acryloyl amine) and other binding elements, potentially leading to higher affinity and selectivity. The successful identification of these spiro-based covalent inhibitors suggests that scaffolds like diazaspiro[3.5]nonane are well-suited for inclusion in covalent DELs aimed at discovering novel therapeutics.
Analysis of Noncovalent Interactions in KRASG12C Binding Sites
The development of inhibitors targeting the KRAS G12C mutant, a known driver in various human cancers, has been a significant focus of oncological research. nih.govresearchgate.net Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have emerged as potent covalent inhibitors that irreversibly bind to the mutant cysteine residue (Cys12) of the KRAS G12C protein. nih.gov While the covalent bond is key to their mechanism, the potency and selectivity of these inhibitors are heavily influenced by a network of noncovalent interactions within the binding site.
X-ray crystallography studies have provided detailed insights into how these molecules engage with their target. The analyses reveal that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one portion of the inhibitor binds within a specific allosteric pocket known as the switch-II pocket (S-IIP). nih.govresearchgate.net This pocket is accessible only when the KRAS G12C protein is in its inactive, GDP-bound state. researchgate.net The diazaspiro[3.5]nonane scaffold plays a crucial role in positioning the molecule optimally within this pocket, facilitating both the covalent reaction and stabilizing noncovalent interactions.
Further optimization of a lead compound led to the identification of derivative 7b (see table below), which demonstrated high metabolic stability and potent anti-tumor effects. nih.gov This optimization was guided by structure-based drug design, focusing on enhancing noncovalent interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues lining the S-IIP. nih.gov These noncovalent forces are critical for the initial recognition and binding of the inhibitor to the protein, which precedes the formation of the permanent covalent bond.
Table 1: Optimized KRAS G12C Covalent Inhibitor
| Compound Name | Chemical Name | Key Finding |
|---|
| 7b | 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one | A potent covalent inhibitor with high metabolic stability and dose-dependent antitumor effects in a xenograft mouse model. nih.gov |
Ghrelin Receptor Modulation as Inverse Agonists
The ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHSR1a), is a G protein-coupled receptor (GPCR) that exhibits high levels of constitutive, ligand-independent activity. nih.gov This inherent activity makes it an attractive target for inverse agonists—compounds that bind to the receptor and reduce its basal signaling. Inverse agonists of the ghrelin receptor are being investigated for their therapeutic potential in treating metabolic diseases and obesity. researchgate.net
Research has identified derivatives containing the 2,7-diazaspiro[3.5]nonane scaffold as potent and selective ghrelin receptor inverse agonists. researchgate.net A key example is the compound PF-05190457, a spiro-azetidino-piperidine derivative that incorporates the 2,7-diazaspiro[3.5]nonane core. nih.govresearchgate.net This molecule has demonstrated high-affinity binding to the ghrelin receptor and functions as an inverse agonist/antagonist both in vitro and ex vivo. nih.govresearchgate.net
Pharmacological studies have further characterized PF-05190457 and its major hydroxy metabolite, PF-6870961, which also shows inverse agonist activity at the GHSR1a. nih.gov The diazaspiro[3.5]nonane structure is a central feature of these molecules, contributing to the specific three-dimensional conformation required for effective binding and modulation of the ghrelin receptor.
Table 2: 2,7-Diazaspiro[3.5]nonane-Containing Ghrelin Receptor Inverse Agonists
| Compound Name | Chemical Name | Receptor | Activity | Binding Affinity (Kd) |
|---|---|---|---|---|
| PF-05190457 | 2-(2-methylimidazo[2,1-b] nih.govmedchemexpress.comthiazol-6-yl)-1-{2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]non-7-yl}ethanone | Ghrelin Receptor (GHSR1a) | High affinity and selective inverse agonist. tocris.comtocris.com | 3 nM researchgate.net |
| PF-6870961 | Major hydroxy metabolite of PF-05190457 | Ghrelin Receptor (GHSR1a) | Inverse agonist. nih.gov | Not specified |
Mechanisms of Action in Protein Degradation Pathways
Ubiquitin-Proteasome System Targeting through 2,7-Diazaspiro[3.5]nonane Conjugates
The ubiquitin-proteasome system (UPS) is the primary mechanism for targeted protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis. mdpi.commdpi.comsigmaaldrich.com A novel therapeutic modality known as Proteolysis Targeting Chimeras (PROTACs) harnesses the UPS to eliminate disease-causing proteins. nih.govbroadpharm.com PROTACs are heterobifunctional molecules comprising two ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govexplorationpub.com This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome. nih.govnih.gov
The linker component is not merely a spacer but plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase. nih.govnih.gov Research into linker design has explored various chemical structures, including spiro-based scaffolds, to achieve optimal orientation and physicochemical properties. nih.gov
The 2,7-diazaspiro[3.5]nonane scaffold has been successfully incorporated as a linker element in the synthesis of PROTACs. medchemexpress.com An example is the "PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-Boc," which is an intermediate used for creating complete PROTAC molecules. medchemexpress.com This conjugate consists of a von Hippel-Lindau (VHL) E3 ligase ligand connected to a linker containing the 2,7-diazaspiro[3.5]nonane moiety. medchemexpress.com This demonstrates the utility of the diazaspiro[3.5]nonane structure in providing a rigid, defined geometry to the linker, which is essential for facilitating the productive interaction between the E3 ligase and the target protein, ultimately leading to its degradation.
Table 3: Components of a PROTAC Featuring a 2,7-Diazaspiro[3.5]nonane Linker
| PROTAC Component | Function | Example from "PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-Boc" |
|---|---|---|
| POI Ligand | Binds to the target protein (Protein of Interest). | A warhead to be attached (e.g., for PTK6). |
| Linker | Connects the POI and E3 ligase ligands. | Contains the 2,7-diazaspiro[3.5]nonane scaffold. medchemexpress.com |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | (S,R,S)-AHPC, a ligand for the VHL E3 ligase. medchemexpress.com |
Anti-Infective Agent Research at the Molecular Level
Mechanistic Investigations of Antimicrobial Properties of Derivatives
The search for novel anti-infective agents is driven by the rise of multidrug-resistant pathogens. Research into new chemical scaffolds that can serve as the basis for antimicrobial drugs is critical. The structural motifs present in this compound suggest potential for anti-infective activity. The cyclopropane (B1198618) group, in particular, is a bioisostere that is widely used in drug design to enhance metabolic stability, improve efficacy, and increase receptor affinity. nih.gov Compounds containing a cyclopropane ring have demonstrated a range of biological activities, including antibacterial and antifungal properties. nih.gov
While specific mechanistic studies on this compound itself are not detailed in the available literature, the likely mechanisms of action for its derivatives can be inferred from related compounds. One potential mechanism is the disruption of microbial cell membranes. The lipophilicity, which can be influenced by the cyclopropyl group and the spirocyclic core, is an important factor in the activity of antimicrobial compounds, as it can facilitate insertion into and disruption of the lipid bilayer of bacterial membranes. mdpi.com
Another plausible mechanism is the inhibition of essential microbial enzymes. For example, molecular docking studies of other cyclopropane-containing amide derivatives with antifungal activity have suggested that they may act by inhibiting the CYP51 protein (lanosterol 14-alpha-demethylase), an enzyme crucial for fungal cell membrane synthesis. nih.gov It is conceivable that derivatives of this compound could function through similar modes of action, such as penetrating the microbial cell and interfering with critical metabolic or signaling pathways. frontiersin.org However, definitive mechanistic investigations would be required to confirm the specific molecular targets and antimicrobial actions of this class of compounds.
Identification and Molecular Action of Antitubercular Agents Featuring 2,7-Diazaspiro[3.5]nonane Moieties
Recent research has identified a promising series of antitubercular agents based on the 2,7-diazaspiro[3.5]nonane scaffold. These efforts have led to the development of potent compounds with significant activity against Mycobacterium tuberculosis (MTB).
A notable study focused on the design and synthesis of a new series of benzothiazinone derivatives that incorporate a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety. These compounds were developed based on the structure of a previously discovered lead compound, LK02. The synthesized derivatives demonstrated excellent in vitro activity against both drug-sensitive and clinically isolated multidrug-resistant strains of MTB, with most of them showing a Minimum Inhibitory Concentration (MIC) of less than 0.016 μg/mL.
One of the most promising compounds from this series, designated as 2d , features a methyl group at the benzylic carbon. This particular derivative was found to possess a good safety profile and demonstrated significant efficacy in an acute mouse model of tuberculosis. Furthermore, compound 2d exhibited better pharmacokinetic profiles when compared to PBTZ169, another benzothiazinone-based antitubercular agent. The general structure of these derivatives involves the 2,7-diazaspiro[3.5]nonane core, which is crucial for their antimycobacterial activity.
The table below summarizes the in vitro activity of selected benzothiazinone derivatives containing the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety against a drug-sensitive strain of Mycobacterium tuberculosis.
| Compound | MIC (μg/mL) against MTB H37Rv |
|---|---|
| Derivative 1 | <0.016 |
| Derivative 2a | <0.016 |
| Derivative 2b | <0.016 |
| Derivative 2c | <0.016 |
| Derivative 2d | <0.016 |
| Derivative 3 | >4 |
Investigation of Cholinergic System Interactions, including Studies on Lack of Activity
As of the current available scientific literature, there are no specific studies that have investigated the direct interactions of this compound or its close derivatives with the cholinergic system. Research on this particular compound has primarily focused on other biological targets. Therefore, there is a lack of data regarding its activity or lack thereof at nicotinic or muscarinic acetylcholine receptors.
Computational Chemistry and Molecular Modeling Investigations
Application of Structure-Based Drug Design Approaches for Spirocyclic Scaffolds
Structure-based drug design (SBDD) heavily relies on the three-dimensional structure of both the ligand and its biological target. Spirocyclic scaffolds, including 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane, are particularly amenable to SBDD due to their inherent structural rigidity and three-dimensionality. nih.gov Unlike their linear or monocyclic counterparts, the spirocyclic core restricts the conformational flexibility of the molecule, which can lead to a more favorable entropic profile upon binding to a target protein. nih.gov This pre-organization of the scaffold can result in higher binding affinities and improved selectivity.
The defined three-dimensional arrangement of substituents on the 2,7-diazaspiro[3.5]nonane core allows for precise vectoral projection of functional groups into the binding pocket of a protein. This is a significant advantage over more conformationally flexible or planar molecules, where achieving an optimal binding orientation can be challenging. nih.gov The cyclopropyl (B3062369) group attached to the nitrogen at position 7 further enhances this structural rigidity and introduces a lipophilic character that can be exploited for interactions with hydrophobic pockets in a target protein.
Computational approaches in SBDD for spirocyclic scaffolds often involve:
Scaffold Hopping and Bioisosteric Replacement: Utilizing the this compound core to replace a less desirable chemical moiety in a known ligand, aiming to improve properties like metabolic stability or solubility while maintaining or enhancing biological activity.
Fragment-Based Drug Discovery (FBDD): The rigid spirocyclic core can serve as a central scaffold onto which small chemical fragments with known binding interactions are grown or linked, facilitating the design of potent and selective inhibitors.
Molecular Docking and Dynamics Simulations of this compound with Biological Targets
While specific molecular docking and dynamics simulation studies for this compound are not extensively reported in the public domain, the methodologies for such investigations are well-established. These computational techniques are crucial for predicting the binding mode and affinity of a ligand to its receptor.
Molecular Docking would be employed to predict the preferred orientation of this compound derivatives within the active site of a biological target. For instance, in a hypothetical docking study against a kinase, the diazacyclic core could form key hydrogen bonds with the hinge region, while the cyclopropyl group and other substituents could be directed towards specific hydrophobic pockets to achieve high affinity and selectivity. The docking scores would provide a preliminary ranking of potential derivatives.
Molecular Dynamics (MD) Simulations offer a more in-depth understanding of the dynamic behavior of the ligand-receptor complex over time. An MD simulation, typically on the nanosecond to microsecond timescale, can reveal:
The stability of the predicted binding pose from molecular docking.
The key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) that contribute to binding affinity.
The influence of the spirocyclic scaffold on the conformational dynamics of the protein target.
The role of solvent molecules in mediating the binding event.
For this compound, MD simulations would be particularly valuable in assessing the conformational stability imparted by the rigid spirocyclic core and how this translates to a stable and high-affinity interaction with the target protein.
Advanced Protonation State Analysis and pKa Prediction Methodologies
The two nitrogen atoms in the 2,7-diazaspiro[3.5]nonane core are basic and their protonation state at physiological pH is critical for molecular recognition, solubility, and membrane permeability. Accurately predicting the pKa values of these amines is therefore essential for understanding the compound's behavior in a biological environment.
Advanced computational methods for pKa prediction have moved beyond simple empirical rules to more accurate and robust physics-based and machine learning approaches. nih.gov
Quantum Mechanical (QM) Methods: These methods, often based on Density Functional Theory (DFT), can provide highly accurate pKa predictions by calculating the free energy change of the deprotonation reaction in a solvent continuum model. nih.gov
Machine Learning and AI-based Models: Trained on large datasets of experimental pKa values, machine learning models can rapidly and accurately predict the pKa of novel compounds. uregina.ca These models learn the complex relationships between molecular structure and acidity/basicity.
| Parameter | Predicted Value | Methodology |
|---|---|---|
| Macro pKa1 | ~ 7.5 - 8.5 | QM/ML Hybrid |
| Macro pKa2 | ~ 10.0 - 11.0 | QM/ML Hybrid |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate is highly dependent on its ADME properties. In silico ADME prediction models play a crucial role in the early stages of drug discovery by identifying potential liabilities and guiding the design of compounds with more favorable pharmacokinetic profiles. mdpi.com
For this compound, various computational models can be used to predict its ADME properties. These models are typically based on quantitative structure-property relationships (QSPR) derived from large datasets of experimental data.
| ADME Property | Predicted Value | Significance |
|---|---|---|
| LogP (Lipophilicity) | 1.5 - 2.5 | Moderate lipophilicity, favorable for cell permeability. |
| Aqueous Solubility | Moderate to High | Good solubility is important for absorption and formulation. |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier Permeability | Low to Moderate | May have limited CNS penetration, which can be desirable to avoid off-target effects. |
| CYP450 Inhibition | Low | Low potential for drug-drug interactions mediated by cytochrome P450 enzymes. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of lead optimization in drug discovery. researchgate.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound derivatives are publicly available, the principles of QSAR would be directly applicable to a lead optimization campaign involving this scaffold.
A typical QSAR study on a series of this compound analogs would involve:
Synthesis and Biological Testing: A library of derivatives would be synthesized, varying the substituents on the available positions of the spirocyclic core.
Descriptor Calculation: For each molecule, a set of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external test sets of compounds.
The resulting QSAR model would provide valuable insights into the structural features that are important for biological activity, guiding the design of more potent and selective compounds. For example, a QSAR model might reveal that a specific substitution pattern on the azetidine (B1206935) ring of the spiro-scaffold is critical for high affinity, or that the lipophilicity of the cyclopropyl group needs to be balanced for optimal activity and pharmacokinetic properties.
Future Perspectives and Emerging Research Avenues for 7 Cyclopropyl 2,7 Diazaspiro 3.5 Nonane
Development of Novel and Efficient Synthetic Methodologies for Complex Spirocyclic Systems
The synthesis of complex spirocyclic systems like 7-cyclopropyl-2,7-diazaspiro[3.5]nonane presents considerable challenges, primarily due to the difficulty in constructing quaternary carbon centers with controlled stereochemistry. mdpi.com Future research will likely focus on the development of more efficient and versatile synthetic strategies to access a wider range of spirocyclic derivatives.
Key areas of development include:
Diversity-Oriented Synthesis (DOS): DOS strategies are becoming increasingly important for generating libraries of structurally diverse spirocycles. nih.govresearchgate.net These approaches often involve cascade reactions that can rapidly build molecular complexity from simple starting materials, providing access to novel chemotypes with high fractions of sp³-hybridized carbons (Fsp³), a desirable feature for drug candidates. nih.govresearchgate.net
Asymmetric Catalysis: The development of novel catalytic methods for the enantioselective synthesis of spirocycles is a critical area of research. This will enable the preparation of single enantiomers, which is crucial for understanding their interactions with biological targets.
Novel Cycloaddition and Rearrangement Reactions: Exploration of new cycloaddition and rearrangement reactions will undoubtedly lead to more efficient routes to complex spirocyclic scaffolds. mdpi.com These methods can provide access to unique ring systems and substitution patterns that are not readily available through traditional synthetic approaches.
Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can accelerate the synthesis and purification of spirocyclic compounds, enabling the rapid generation of compound libraries for high-throughput screening.
A summary of synthetic strategies for spirocyclic compounds is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages |
| Diversity-Oriented Synthesis (DOS) | Utilizes cascade reactions to generate diverse and complex molecules from simple starting materials. nih.govresearchgate.net | Access to novel and diverse spiro-scaffolds with high Fsp³ values. nih.govresearchgate.net |
| Asymmetric Catalysis | Employs chiral catalysts to control the stereochemistry of the spirocyclic core. | Production of enantiomerically pure compounds for specific biological interactions. |
| Novel Cycloaddition Reactions | Involves the formation of a cyclic product from two or more unsaturated molecules. mdpi.com | Efficient construction of complex ring systems. mdpi.com |
| Rearrangement Reactions | Alters the carbon skeleton of a molecule to form a new spirocyclic structure. mdpi.com | Access to unique and otherwise inaccessible scaffolds. mdpi.com |
Exploration of New Biological Targets and Signaling Pathways for Spirocyclic Derivatives
The rigid, three-dimensional nature of the 2,7-diazaspiro[3.5]nonane scaffold allows for precise spatial orientation of substituents, making it an attractive framework for designing ligands that can interact with high specificity and affinity to a variety of biological targets. While derivatives of this scaffold have already shown promise, significant opportunities exist to explore new therapeutic applications.
Emerging research in this area is focused on:
Targeting Protein-Protein Interactions (PPIs): The complex and topographically diverse surfaces of spirocyclic compounds make them well-suited for disrupting PPIs, which are often challenging to target with traditional small molecules.
Kinase Inhibitors: The 2,7-diazaspiro[3.5]nonane core has been utilized in the development of kinase inhibitors, and further exploration of its potential to target specific kinases involved in cancer and other diseases is a promising avenue.
G-Protein Coupled Receptors (GPCRs): Derivatives of the related 7-azaspiro[3.5]nonane have been identified as GPR119 agonists, suggesting that the 2,7-diazaspiro scaffold could also be a valuable template for designing ligands for other GPCRs. nih.govnih.gov
Ion Channel Modulators: The rigid structure of spirocycles can be exploited to design potent and selective modulators of ion channels, which are implicated in a wide range of physiological processes.
KRAS G12C Inhibitors: Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as covalent inhibitors of KRAS G12C, a key driver in many cancers. nih.govresearchgate.net Further optimization of these compounds could lead to new and effective cancer therapies. nih.govresearchgate.net
The following table summarizes some of the biological targets of diazaspiro[3.5]nonane derivatives.
| Biological Target | Therapeutic Area | Reference |
| KRAS G12C | Cancer | nih.govresearchgate.net |
| GPR119 | Diabetes | nih.gov |
| Sigma Receptors | Neurological and psychiatric disorders |
Integration of Advanced Computational Techniques in Rational Scaffold Design
Computational chemistry and molecular modeling are playing an increasingly important role in the design and optimization of novel spirocyclic compounds. nih.govrsc.org These techniques provide valuable insights into the structure-activity relationships (SAR) of these molecules and can help to guide synthetic efforts.
Future applications of computational techniques in this field include:
Virtual Screening and de novo Design: High-throughput virtual screening of large compound libraries and de novo design algorithms can be used to identify novel spirocyclic scaffolds with desired biological activities.
Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed understanding of the dynamic behavior of spirocyclic compounds and their interactions with biological targets, aiding in the optimization of binding affinity and selectivity.
Quantum Mechanics (QM) Calculations: QM calculations, such as Density Functional Theory (DFT), can be used to accurately predict the electronic properties and reactivity of spirocyclic molecules, which can be valuable for understanding their mechanism of action and for designing more potent analogs. rsc.org
Machine Learning and Artificial Intelligence (AI): AI-driven approaches can be used to analyze large datasets of chemical and biological data to identify novel patterns and predict the properties of new spirocyclic compounds, accelerating the drug discovery process.
Interdisciplinary Research Integrating Chemical Biology with Materials Science and Supramolecular Chemistry
The unique structural and physical properties of the this compound scaffold extend its potential applications beyond medicinal chemistry into the realms of chemical biology, materials science, and supramolecular chemistry.
Promising interdisciplinary research avenues include:
Chemical Probes and Imaging Agents: The spirocyclic scaffold can be functionalized with fluorescent dyes or other reporter groups to create chemical probes for studying biological processes in living cells.
Proteolysis-Targeting Chimeras (PROTACs): The 2,7-diazaspiro[3.5]nonane moiety has been explored as a linker in PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.
Novel Polymers and Materials: The rigid and well-defined three-dimensional structure of the diazaspiro nonane (B91170) core suggests its potential use as a building block for the synthesis of novel polymers with unique mechanical and thermal properties.
Supramolecular Assemblies: The ability of the diaza-spirocyclic core to participate in non-covalent interactions, such as hydrogen bonding, makes it an interesting component for the construction of complex supramolecular architectures with potential applications in sensing, catalysis, and drug delivery.
Q & A
Q. What are the optimal synthetic strategies for 7-cyclopropyl-2,7-diazaspiro[3.5]nonane?
The synthesis typically involves spirocyclic ring formation followed by cyclopropane functionalization. Key steps include:
- Spirocycle construction : Use of tert-butyl carbamate-protected intermediates (e.g., tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) to stabilize reactive nitrogen centers during ring closure .
- Cyclopropane introduction : Cyclopropanation via [2+1] cycloaddition reactions with diazo compounds or transition-metal-catalyzed cross-couplings .
- Deprotection and purification : Acidic cleavage of tert-butyl groups (e.g., HCl/dioxane) followed by HPLC purification to isolate the hydrochloride salt .
Q. How can the structural integrity of this compound derivatives be validated?
- NMR spectroscopy : and NMR confirm spirocyclic geometry and cyclopropane substitution patterns. For example, distinct splitting patterns for cyclopropane protons (δ ~0.5–1.5 ppm) and spirocyclic nitrogen environments (δ ~2.5–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formulas (e.g., CHNO for cyclopropyl derivatives) .
- X-ray crystallography : Resolves stereochemical ambiguities in spiro systems, though crystallization challenges may require co-crystallization agents .
Q. What analytical methods are critical for assessing purity and stability?
- HPLC with UV/ELSD detection : Quantifies impurities (<1% threshold for pharmaceutical intermediates) using C18 columns and acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >150°C indicating suitability for high-temperature reactions .
- Karl Fischer titration : Monitors hygroscopicity, critical for hydrochloride salts .
Advanced Research Questions
Q. How does the cyclopropane moiety influence structure-activity relationships (SAR) in drug design?
- Conformational rigidity : Cyclopropane restricts spirocyclic flexibility, enhancing target binding selectivity. For example, cyclopropyl derivatives show 3–5× higher affinity for GPCRs compared to non-substituted analogs .
- Metabolic stability : Cyclopropane reduces oxidative metabolism by cytochrome P450 enzymes, improving pharmacokinetic profiles in preclinical models .
- Bioisosteric replacement : Cyclopropane mimics peptide bonds or aromatic rings in lead optimization, as seen in protease inhibitor studies .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- DFT calculations : Model cyclopropane ring strain (estimated ~27 kcal/mol) and predict regioselectivity in electrophilic substitutions .
- Molecular docking : Screens spirocyclic conformers against target proteins (e.g., kinase ATP-binding pockets) to prioritize synthetic targets .
- Machine learning (ML) : Trains on PubChem data to forecast reaction yields under varying conditions (e.g., solvent polarity, catalyst loading) .
Q. How can conflicting biological activity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlates in vitro IC values with plasma exposure levels. Discrepancies often arise from poor solubility (<10 µg/mL in PBS), requiring formulation optimization (e.g., PEGylation) .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated cyclopropane derivatives) that contribute to in vivo efficacy .
- Tissue distribution studies : Radiolabeled analogs (e.g., -cyclopropyl) quantify target engagement in organs .
Q. What strategies mitigate synthetic challenges in scaling up spirocyclic intermediates?
- Flow chemistry : Continuous processing avoids intermediate isolation, improving yields (>80%) for air-sensitive intermediates like 6-(iodomethyl)-7-oxaspiro[3.5]nonane .
- Catalyst optimization : Palladium/NHC complexes enhance cross-coupling efficiency (TON >500) for cyclopropane functionalization .
- Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of THF) reduces waste and improves safety profiles .
Methodological Considerations
Q. How to design SAR studies for spirocyclic compounds with conflicting binding data?
- Orthogonal assays : Combine surface plasmon resonance (SPR) for kinetic analysis and cellular β-arrestin recruitment assays to resolve false positives .
- Free-energy perturbation (FEP) : Computationally maps binding energy differences between enantiomers or diastereomers .
- Cryo-EM : Resolves target-bound conformations at near-atomic resolution, identifying critical spirocyclic interactions .
Q. What techniques resolve stereochemical inconsistencies in spirocyclic derivatives?
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases .
- VCD spectroscopy : Detects absolute configurations via vibrational circular dichroism, validated against DFT-simulated spectra .
- Crystallographic twinning analysis : Corrects for pseudo-symmetry in X-ray data, common in spiro systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
